molecular formula C15H12N2O3 B5670470 (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide

Cat. No.: B5670470
M. Wt: 268.27 g/mol
InChI Key: KWGVJYKJIOFNAA-DUXPYHPUSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide is an organic compound that features a benzodioxole ring and a pyridine ring connected by a propenamide linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Propenamide Linker: This involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by reduction to form the amide.

    Coupling with Pyridine: The final step involves coupling the benzodioxole derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the propenamide linker.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could yield a saturated amide.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

    Cancer Research: Study of its effects on cancer cell lines.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-yl)prop-2-enamide: Similar structure but with a different position of the pyridine ring.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-yl)prop-2-enamide: Another positional isomer.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(quinolin-4-yl)prop-2-enamide: Similar structure with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-yl)prop-2-enamide lies in its specific structural arrangement, which could confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(17-12-5-7-16-8-6-12)4-2-11-1-3-13-14(9-11)20-10-19-13/h1-9H,10H2,(H,16,17,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGVJYKJIOFNAA-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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